molecular formula C18H17N3O4 B2483948 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide CAS No. 1396885-71-4

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide

Cat. No.: B2483948
CAS No.: 1396885-71-4
M. Wt: 339.351
InChI Key: VSOYBASVTVAPRI-UHFFFAOYSA-N
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Description

The compound “1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide” is a synthetic molecule featuring a unique structural architecture. Its core consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a carboxamide group. The benzodioxole moiety, a bicyclic aromatic system with two oxygen atoms, is linked via a carbonyl group to the azetidine’s 1-position. Additionally, the amide nitrogen is functionalized with a pyridin-3-ylmethyl group, introducing a pyridine ring that may enhance solubility or binding interactions in biological systems.

Properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(20-8-12-2-1-5-19-7-12)14-9-21(10-14)18(23)13-3-4-15-16(6-13)25-11-24-15/h1-7,14H,8-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOYBASVTVAPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with an intermediate compound.

    Formation of the Azetidine Ring: The azetidine ring is formed via a cyclization reaction, often involving an amine and a halogenated precursor.

    Coupling Reactions: The final step involves coupling the benzodioxole, pyridine, and azetidine moieties under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Core Heterocycle Comparison

  • Y502-4457 : Uses a pyrazole ring (5-membered), which offers greater flexibility and a different electron distribution.
  • Compound : Features a benzimidazole fused ring system, providing planar aromaticity and π-π stacking capabilities absent in the target.

Substituent Functionalization

  • The benzodioxole-carbonyl group in the target is shared with Y502-4457 , but the latter links this group to an anilino (NH-phenyl) moiety instead of an azetidine. This difference may influence solubility and metabolic stability.
  • The pyridin-3-ylmethyl substituent in the target is structurally analogous to the pyridinone group in ’s compound , though the latter is directly fused to the benzimidazole.

Pharmacophoric Implications

  • Y502-4457’s ethyl-pyrazole group may enhance lipophilicity, whereas the target’s pyridinylmethyl group could improve aqueous solubility.

Biological Activity

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide is a synthetic organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4} with a molecular weight of approximately 314.34 g/mol. The structure features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the azetidine and pyridine rings contributes to its unique pharmacological profile.

Biological Activity Overview

  • Anticancer Properties : Research indicates that benzodioxole derivatives exhibit significant anticancer activity. For instance, studies on related compounds have shown efficacy against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma) cells. The mechanism often involves inducing apoptosis and inhibiting DNA synthesis .
  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their role in modulating inflammatory responses. They may act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in pain signaling pathways and inflammation.
  • Antimicrobial Activity : Benzodioxole derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to increase early and late apoptosis in cancer cells, indicating its potential as an anticancer agent .
  • Enzyme Inhibition : Inhibition of enzymes such as α-amylase has been observed in related compounds, which could suggest similar activity for this compound in managing metabolic conditions like diabetes .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanismReference
AnticancerBenzodioxole-based thiosemicarbazonesInduction of apoptosis, DNA synthesis inhibition
Anti-inflammatoryFAAH inhibitorsModulation of pain signaling pathways
AntimicrobialVarious benzodioxole derivativesAntibacterial and antifungal properties

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of benzodioxole derivatives found that certain compounds significantly inhibited the growth of A549 and C6 cells while exhibiting low toxicity towards normal NIH/3T3 cells. This highlights the selectivity of these compounds for cancer cells, making them promising candidates for further development .

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